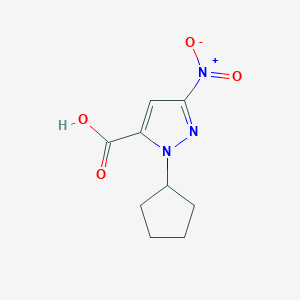

1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C9H11N3O4 and a molecular weight of 225.2 g/mol. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the reaction of cyclopentylamine with nitrous acid followed by cyclization with hydrazine and subsequent nitration.

Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the initial formation of cyclopentyl hydrazine, followed by nitration and cyclization steps under controlled conditions to ensure high yield and purity.

化学反应分析

Oxidation: The nitro group in the compound can be oxidized to form a nitrate ester.

Reduction: The nitro group can be reduced to an amine using reducing agents like tin chloride or iron in acidic medium.

Substitution Reactions: The carboxylic acid group can undergo substitution reactions with various reagents to form esters or amides.

Common Reagents and Conditions: Typical reagents include nitric acid for nitration, tin chloride for reduction, and acyl chlorides for esterification.

Major Products Formed: Products include nitrate esters, amines, esters, and amides.

科学研究应用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

作用机制

The compound exerts its effects through interactions with specific molecular targets and pathways. The nitro group is believed to play a key role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.

相似化合物的比较

1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to its specific structural features, such as the presence of the cyclopentyl group and the nitro group at the 3-position. Similar compounds include:

1-Cyclopentyl-1H-pyrazole-5-carboxylic acid

3-Nitro-1H-pyrazole-5-carboxylic acid

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid

These compounds share the pyrazole core but differ in the position and nature of substituents, leading to variations in their chemical and biological properties.

生物活性

1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal and agricultural chemistry due to its notable biological activities. This compound, with a molecular formula of C9H11N3O4 and a molecular weight of approximately 225.20 g/mol, is characterized by a unique pyrazole structure that includes a cyclopentyl group and a nitro substituent. Its potential applications span various fields, particularly in pharmacology for anti-inflammatory and antimicrobial properties.

The presence of the carboxylic acid group in this compound allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The compound is classified under the CAS number 1006950-89-5, with a predicted density of 1.65 g/cm³ and a boiling point of around 450.3 °C .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Preliminary studies suggest its efficacy in modulating inflammatory pathways, potentially influencing pain mechanisms . The compound's structure allows it to interact with specific protein targets involved in inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Analgesic | Potential pain relief effects | |

| Antimicrobial | Possible activity against bacteria and fungi |

The mechanism of action for this compound involves its interaction with various enzymes and receptors. It may inhibit specific kinases involved in inflammatory responses, thereby reducing cytokine production . For instance, studies have shown that compounds within the pyrazole family can inhibit enzymes such as IKK-2 and p38 MAPK, which are critical in inflammatory signaling pathways.

Case Studies

Case Study 1: Anti-inflammatory Activity

In vitro studies demonstrated that derivatives of pyrazole compounds, including this compound, exhibited IC50 values ranging from nanomolar to micromolar concentrations against pro-inflammatory cytokines like TNFα and IL-6. These findings suggest that the compound could serve as a potential therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Similar structural analogs have shown moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) recorded were around 250 μg/mL, indicating potential for further development as an antimicrobial agent .

Structural Comparisons

The structural uniqueness of this compound can be compared with other pyrazole derivatives:

Table 2: Comparison of Pyrazole Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Nitro-1H-pyrazole-3-carboxylic acid | Lacks cyclopentyl group | Simpler structure; different biological profile |

| This compound | Isomeric pyrazole | Different positioning of functional groups |

| 4-Methylthio-1H-pyrazole-3-carboxylic acid | Contains sulfur | Distinct biological activity profile |

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- In vivo testing to confirm efficacy and safety.

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

- Exploration of synthetic modifications to enhance biological activity or reduce toxicity.

属性

IUPAC Name |

2-cyclopentyl-5-nitropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c13-9(14)7-5-8(12(15)16)10-11(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOKOARUVYPHDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。